3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that features a pyrrolidine ring, a pyrazine ring, and a nicotinoyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile typically involves multiple steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor such as an amino acid derivative.
Attachment of the Nicotinoyl Group: The nicotinoyl group is introduced via an acylation reaction, where 6-methoxynicotinic acid is reacted with the pyrrolidine derivative in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC).
Formation of the Pyrazine Ring: The pyrazine ring is typically constructed through a condensation reaction involving appropriate diamine and diketone precursors.
Final Coupling: The final step involves the coupling of the nicotinoyl-pyrrolidine intermediate with the pyrazine-2-carbonitrile under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group or the pyrrolidine ring.
Reduction: Reduction reactions may target the nitrile group, converting it to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute at the pyrazine ring.
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: The major product would be the corresponding amine.
Substitution: Substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It may serve as a lead compound for the development of new drugs, particularly due to its potential biological activities.
Biological Studies: The compound can be used to study the interactions of pyrrolidine and pyrazine derivatives with biological targets.
Industrial Applications: It may be used in the synthesis of more complex molecules for various industrial applications, including pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is not fully understood, but it is believed to involve interactions with specific molecular targets such as enzymes or receptors. The nicotinoyl group may facilitate binding to nicotinic acetylcholine receptors, while the pyrazine ring could interact with other protein targets, leading to a range of biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxamide
- 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carboxylic acid
Uniqueness
Compared to similar compounds, 3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is unique due to the presence of the nitrile group, which can participate in a wider range of chemical reactions. This structural feature may also influence its biological activity and pharmacokinetic properties, making it a valuable compound for further research and development.
Biological Activity
3-((1-(6-Methoxynicotinoyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile, identified by CAS number 2034206-66-9, is a compound that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C16H15N5O3, with a molecular weight of 325.32 g/mol. The structure features a pyrazine ring linked to a pyrrolidine moiety through an ether bond, which may influence its biological activity.
Property | Value |
---|---|
CAS Number | 2034206-66-9 |
Molecular Formula | C16H15N5O3 |
Molecular Weight | 325.32 g/mol |
Antioxidant Activity
Research indicates that compounds similar to this compound exhibit significant antioxidant properties. This can be attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders .
Neuroprotective Effects
Studies have shown that derivatives of this compound may exert neuroprotective effects by modulating neurotransmitter levels and reducing neuronal apoptosis. For instance, compounds with similar structures have been evaluated for their ability to inhibit monoamine oxidase (MAO), an enzyme involved in the breakdown of neurotransmitters such as dopamine and serotonin . Inhibition of MAO can lead to increased levels of these neurotransmitters, potentially benefiting conditions like depression and Parkinson's disease.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies demonstrate that it can inhibit the production of pro-inflammatory cytokines, suggesting a potential role in treating inflammatory diseases .
The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound interacts with various molecular targets involved in oxidative stress and inflammation pathways. Molecular docking studies suggest potential binding sites on enzymes related to these processes, providing a rationale for its observed activities .
Case Studies
- Neuroprotective Study : A study involving a series of pyrazine derivatives demonstrated that compounds structurally related to this compound exhibited significant neuroprotective effects in models of oxidative stress-induced neuronal damage. The most potent derivatives showed IC50 values in the low micromolar range against MAO-B inhibition .
- Inflammation Model : In a murine model of inflammation, the administration of related compounds resulted in a marked reduction in edema and inflammatory cytokines, indicating that these compounds could serve as effective anti-inflammatory agents .
Properties
IUPAC Name |
3-[1-(6-methoxypyridine-3-carbonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3/c1-23-14-3-2-11(9-20-14)16(22)21-7-4-12(10-21)24-15-13(8-17)18-5-6-19-15/h2-3,5-6,9,12H,4,7,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZQOIZGYNJWIEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=C(C=C1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.